molecular formula C20H17F3N2O4 B12375349 Tasquinimod-d3

Tasquinimod-d3

Cat. No.: B12375349
M. Wt: 409.4 g/mol
InChI Key: ONDYALNGTUAJDX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasquinimod-d3 is a deuterated derivative of Tasquinimod, a small-molecule oral inhibitor and a second-generation quinoline-3-carboxamide compound. This compound is primarily known for its potential in cancer treatment, particularly in targeting the tumor microenvironment and modulating the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tasquinimod-d3 involves multiple steps, starting from the quinoline-3-carboxamide scaffold. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Tasquinimod-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Tasquinimod-d3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tasquinimod-d3 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable compound for studying the effects of deuterium in drug development and for potential therapeutic applications .

Properties

Molecular Formula

C20H17F3N2O4

Molecular Weight

409.4 g/mol

IUPAC Name

4-hydroxy-5-methoxy-1-methyl-2-oxo-N-(trideuteriomethyl)-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide

InChI

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3/i1D3

InChI Key

ONDYALNGTUAJDX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(F)(F)F)C(=O)C2=C(C3=C(C=CC=C3OC)N(C2=O)C)O

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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